维生素K2

描述

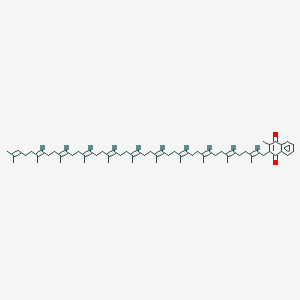

Menaquinones, also known as vitamin K2, are a group of compounds with a common methylnaphthoquinone (MK) unit and an isoprene side chain. They play a crucial role in human biology, particularly in bone health and blood coagulation, as well as in bacterial electron transport systems . Menaquinone 11 (MK-11) is one of the higher homologs of this family, characterized by the presence of 11 isoprene units in its side chain, which contributes to its hydrophobic nature.

Synthesis Analysis

The synthesis of menaquinones, including MK-11, has been explored through various methods. Traditional approaches have utilized Friedel-Crafts alkylation, which, while straightforward, often results in low yields and a mixture of isomers . To improve the synthesis of MK derivatives, researchers have developed five different strategies: nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. Each method has its own advantages and disadvantages, with a focus on achieving high yields, regioselectivity, and control of stereochemistry .

Molecular Structure Analysis

The molecular structure of menaquinones is defined by the MK unit and the length of the isoprene side chain. In the case of MK-11, the side chain consists of 11 isoprene units. The stereochemistry of key intermediates in menaquinone biosynthesis has been determined, such as the structure of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, which is a critical step towards understanding the complete biosynthetic pathway .

Chemical Reactions Analysis

Menaquinone biosynthesis involves several key reactions. The committed step in the biosynthesis of menaquinone is the formation of o-succinylbenzoate (OSB), which is derived from the shikimate pathway and does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex . Another important reaction is the conversion of chorismate to isochorismate by isochorismate synthase, which is the first committed step in the biosynthesis of menaquinone . Additionally, the menD gene encodes for both 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid synthase and alpha-ketoglutarate decarboxylase activities, which are essential for the formation of the first identified intermediate in the menaquinone biosynthetic pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of menaquinones are influenced by their hydrophobic nature due to the long isoprene side chains. This hydrophobicity poses challenges in evaluating their biological activity in aqueous assays. To address this, truncated MK-derivatives with moderate solubility in water have been synthesized . The biosynthesis of menaquinones involves enzymes that are sensitive to environmental factors such as pH and temperature, as well as to the presence of reducing agents and specific reagents like N-ethylmaleimide (NEM) .

科学研究应用

人类健康中的作用

甲基喹酮,尤其是被称为维生素K2的甲基喹酮,在血液凝固之外发挥着重要作用,影响着额外肝外维生素K依赖蛋白质。甲基喹酮在化学结构和药代动力学上与叶绿酸(维生素K1)不同,这影响了生物利用度、代谢和潜在的健康结果。然而,需要进一步研究以了解这些差异如何影响组织特异性和整体人类健康(Beulens et al., 2013)。

心血管疾病、骨质疏松症和癌症中的益处

维生素K2(甲基喹酮)以其在管理骨质疏松症、心血管疾病和癌症中的有益效果而闻名。它增强了对钙分布至关重要的蛋白质的羧化,降低了冠状动脉钙化和冠心病的风险,并显示出在减少癌症发病率和死亡率方面的潜力。然而,需要进一步进行大规模随机对照试验以确认这些益处,因为目前的证据并不确定(Buchanan et al., 2016)。

预防骨折

甲基喹酮补充剂与减少骨质流失和预防骨折有关,尤其是在日本人群中具有强大的作用。来自试验的汇总数据表明椎体、髋部和非椎体骨折显著减少。这表明甲基喹酮在管理骨骼健康和预防骨折方面具有潜在应用(Cockayne et al., 2006)。

维持凝血稳态中的作用

由肠道细菌合成的甲基喹酮在维生素K需求中起着重要作用,尤其是在膳食维生素K缺乏期间。它们从细菌中产生和释放,随后利用起着防止凝血障碍的关键作用,突显了甲基喹酮在维持凝血稳态中的重要性(Conly & Stein, 1992)。

与微生物标记物和结肠癌的关联

最近的研究表明,改变的微生物组,包括甲基喹酮生物合成途径,与结肠癌之间存在关联。这表明甲基喹酮在结肠癌的早期诊断和治疗中可能发挥作用,尽管需要更多的研究以获得确凿证据(Wu et al., 2020)。

未来方向

There is increasing interest in the potential health benefits of vitamin K beyond its role in coagulation . Several studies have suggested that menaquinones could be more effective in these functions than phylloquinone . Therefore, there is merit for considering both menaquinones and phylloquinone when developing future recommendations for vitamin K intake .

属性

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H96O2/c1-50(2)26-16-27-51(3)28-17-29-52(4)30-18-31-53(5)32-19-33-54(6)34-20-35-55(7)36-21-37-56(8)38-22-39-57(9)40-23-41-58(10)42-24-43-59(11)44-25-45-60(12)48-49-62-61(13)65(67)63-46-14-15-47-64(63)66(62)68/h14-15,26,28,30,32,34,36,38,40,42,44,46-48H,16-25,27,29,31,33,35,37,39,41,43,45,49H2,1-13H3/b51-28+,52-30+,53-32+,54-34+,55-36+,56-38+,57-40+,58-42+,59-44+,60-48+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDMANIEKFAEJC-RYZSZPJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H96O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 11 | |

CAS RN |

19228-10-5 | |

| Record name | Vitamin MK 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019228105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

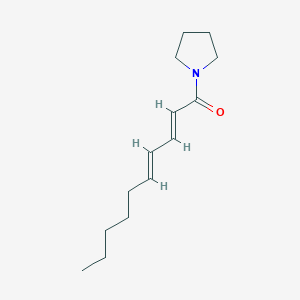

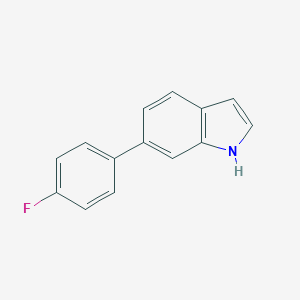

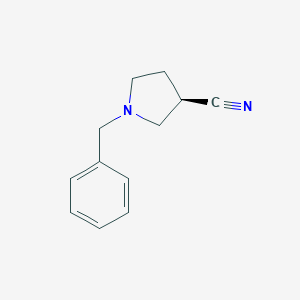

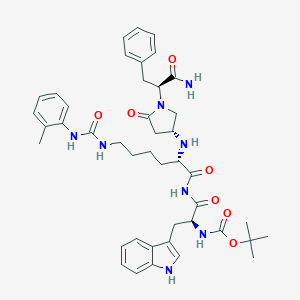

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

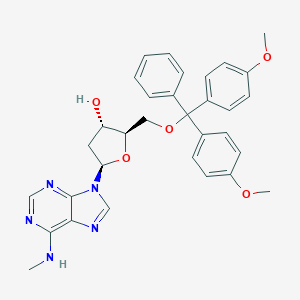

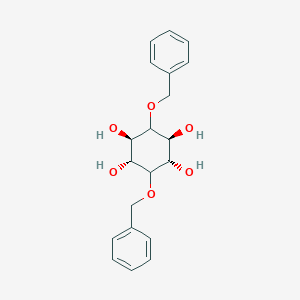

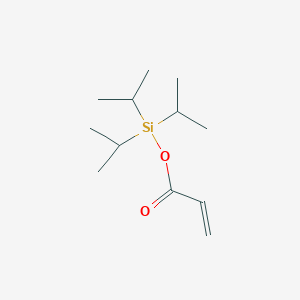

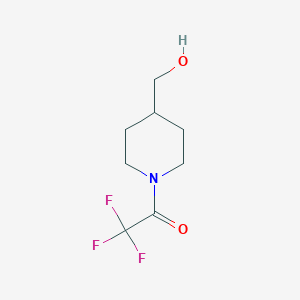

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)